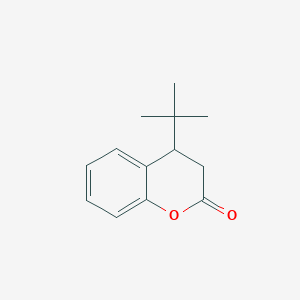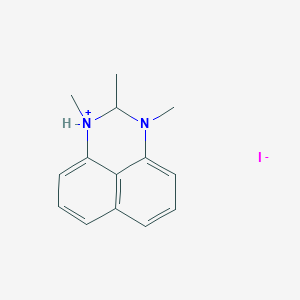
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide is a chemical compound with the molecular formula C14H16N2I It is a derivative of perimidine, a bicyclic nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide can be synthesized through a multi-step process. One common method involves the reaction of 1,2-dimethyl-1H-perimidine with iodomethane in dimethylformamide at elevated temperatures. The reaction mixture is heated for several hours, resulting in the formation of a yellow precipitate. This precipitate is then filtered and dried under vacuum to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride in methanol under nitrogen atmosphere.
Substitution: Various nucleophiles like halides, thiols, or amines under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of 1,2,3-trimethyl-2,3-dihydro-1H-perimidin-1-ium.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted perimidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2,3-trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trimethyl-2,3-dihydro-1H-perimidine: A closely related compound with similar structural features but lacking the iodide ion.
1,2,3,3-Tetramethyl-3H-indolium iodide: Another nitrogen-containing heterocycle with different substitution patterns.
Uniqueness
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion.
Propiedades
Número CAS |
50295-67-5 |
|---|---|
Fórmula molecular |
C14H17IN2 |
Peso molecular |
340.20 g/mol |
Nombre IUPAC |
1,2,3-trimethyl-1,2-dihydroperimidin-1-ium;iodide |
InChI |
InChI=1S/C14H16N2.HI/c1-10-15(2)12-8-4-6-11-7-5-9-13(14(11)12)16(10)3;/h4-10H,1-3H3;1H |
Clave InChI |
AJILUVHCYYZYKX-UHFFFAOYSA-N |
SMILES canónico |
CC1[NH+](C2=CC=CC3=C2C(=CC=C3)N1C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)
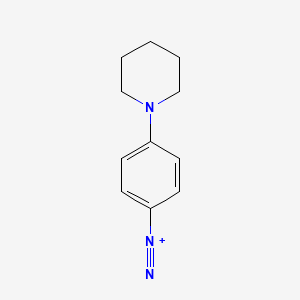
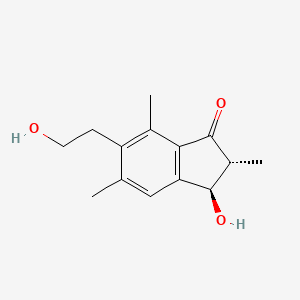

![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
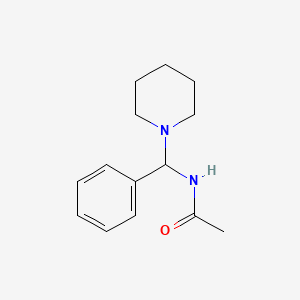
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)



![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
